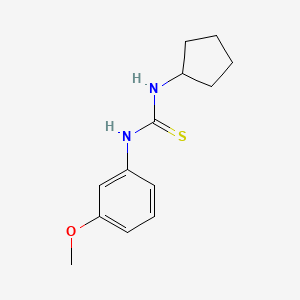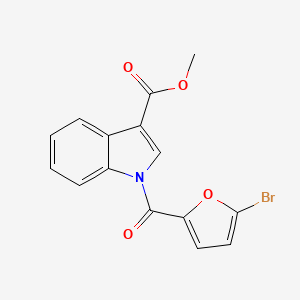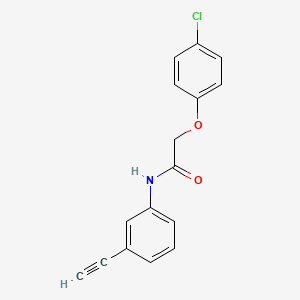
5-nitro-1-(1-piperidinylmethyl)-1H-1,2,3-benzotriazole
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-nitro-1-(1-piperidinylmethyl)-1H-1,2,3-benzotriazole (NPTB) is a benzotriazole derivative that has been extensively studied for its biological activities. It has been used in various scientific research applications, including as a potential anticancer agent, an inhibitor of protein tyrosine phosphatase 1B (PTP1B), and a modulator of the immune system.
Mechanism of Action
The mechanism of action of 5-nitro-1-(1-piperidinylmethyl)-1H-1,2,3-benzotriazole is not fully understood. However, it has been suggested that this compound may exert its anticancer activity by inducing apoptosis and inhibiting cell proliferation. This compound may also inhibit PTP1B by binding to the active site of the enzyme and preventing its dephosphorylation activity. The modulation of the immune system by this compound may be due to its ability to inhibit the activation of T cells and the production of cytokines.
Biochemical and Physiological Effects:
This compound has been shown to have various biochemical and physiological effects. It has been found to induce cell cycle arrest and apoptosis in cancer cells. This compound has also been shown to inhibit the activity of PTP1B, which can lead to increased insulin sensitivity and glucose uptake. The modulation of the immune system by this compound may have implications for the treatment of autoimmune diseases.
Advantages and Limitations for Lab Experiments
5-nitro-1-(1-piperidinylmethyl)-1H-1,2,3-benzotriazole has several advantages for lab experiments. It is relatively easy to synthesize and has been extensively studied for its biological activities. However, this compound also has some limitations. It has low solubility in water, which can make it difficult to use in certain assays. Additionally, the mechanism of action of this compound is not fully understood, which can make it challenging to interpret experimental results.
Future Directions
There are several future directions for the study of 5-nitro-1-(1-piperidinylmethyl)-1H-1,2,3-benzotriazole. One area of research could focus on the development of more potent and selective inhibitors of PTP1B. Another potential direction could be the investigation of the immunomodulatory effects of this compound, which could have implications for the treatment of autoimmune diseases. Additionally, the mechanism of action of this compound could be further elucidated to better understand its biological activities.
Synthesis Methods
The synthesis of 5-nitro-1-(1-piperidinylmethyl)-1H-1,2,3-benzotriazole involves the reaction of 5-nitro-1H-benzotriazole with piperidine and formaldehyde. The reaction is carried out in the presence of a catalytic amount of hydrochloric acid and refluxed for several hours. The resulting product is then purified by column chromatography to obtain pure this compound.
Scientific Research Applications
5-nitro-1-(1-piperidinylmethyl)-1H-1,2,3-benzotriazole has been studied for its potential anticancer activity. It has been shown to inhibit the growth of various cancer cells, including breast cancer, colon cancer, and leukemia. This compound has also been investigated as an inhibitor of PTP1B, which is a therapeutic target for the treatment of type 2 diabetes and obesity. Additionally, this compound has been found to modulate the immune system by inhibiting the proliferation of T cells and the production of cytokines.
properties
IUPAC Name |
5-nitro-1-(piperidin-1-ylmethyl)benzotriazole |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H15N5O2/c18-17(19)10-4-5-12-11(8-10)13-14-16(12)9-15-6-2-1-3-7-15/h4-5,8H,1-3,6-7,9H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CUYCQRSCMSUBLW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(CC1)CN2C3=C(C=C(C=C3)[N+](=O)[O-])N=N2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H15N5O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
261.28 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![1-[(benzylamino)thio]-2-nitrobenzene](/img/structure/B5731740.png)


![isopropyl 2-[(2-pyrazinylcarbonyl)amino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate](/img/structure/B5731762.png)

![N-(1-ethyl-8-methyl-1H-pyrazolo[3,4-b]quinolin-3-yl)-2-furamide](/img/structure/B5731780.png)
![5-{[3-(methoxycarbonyl)-5-methyl-2-thienyl]amino}-5-oxopentanoic acid](/img/structure/B5731789.png)
![N'-({5-[(4-methoxyphenoxy)methyl]-2-furyl}methylene)-3-methyl-2-thiophenecarbohydrazide](/img/structure/B5731797.png)
![1-(3-pyridinyl)ethanone [2-(4-bromophenyl)-4-quinazolinyl]hydrazone](/img/structure/B5731809.png)


